molecular formula C15H22O2 B8081180 4-(4-Butylphenyl)oxan-4-ol

4-(4-Butylphenyl)oxan-4-ol

Cat. No.: B8081180
M. Wt: 234.33 g/mol
InChI Key: HNZZLKRHFRYCQX-UHFFFAOYSA-N
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Description

Compound “4-(4-Butylphenyl)oxan-4-ol” is a chemical entity with unique properties and potential applications in various fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “4-(4-Butylphenyl)oxan-4-ol” involves multiple steps, including the selection of appropriate starting materials, reagents, and catalysts. The reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: Compound “4-(4-Butylphenyl)oxan-4-ol” undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions: The reactions of compound “this compound” are carried out under specific conditions, including controlled temperature, pressure, and pH. Common reagents include acids, bases, solvents, and catalysts that facilitate the desired transformations.

Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. These products are often characterized using techniques like nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy.

Scientific Research Applications

Compound “4-(4-Butylphenyl)oxan-4-ol” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, catalysis, and material science.

    Biology: Studied for its potential biological activity, including interactions with enzymes, receptors, and other biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including its role as a drug candidate or lead compound.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of compound “4-(4-Butylphenyl)oxan-4-ol” involves its interaction with specific molecular targets and pathways. This includes binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects. The detailed molecular mechanisms are studied using computational modeling, biochemical assays, and other advanced techniques.

Comparison with Similar Compounds

  • Compound A
  • Compound B
  • Compound C

Each of these compounds shares certain similarities with “4-(4-Butylphenyl)oxan-4-ol” but also has distinct differences that make them suitable for specific applications.

Properties

IUPAC Name

4-(4-butylphenyl)oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-2-3-4-13-5-7-14(8-6-13)15(16)9-11-17-12-10-15/h5-8,16H,2-4,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZZLKRHFRYCQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2(CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CC=C(C=C1)C2(CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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